tert-butyl N-{4-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate
Description
tert-Butyl N-{4-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate is a synthetic intermediate featuring a cyclohexyl scaffold functionalized with two key groups:
- A tert-butoxycarbonyl (Boc) carbamate group, which acts as a protective moiety for amines.
- A (Z)-N'-hydroxycarbamimidoyl group (amidoxime), characterized by the structure H₂N–C(=N–OH)–.
This compound is of interest due to the amidoxime group’s ability to chelate metals and participate in hydrogen bonding, making it relevant in medicinal chemistry for enzyme inhibition or metal-catalyzed reactions .
Properties
Molecular Formula |
C12H23N3O3 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[4-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)14-9-6-4-8(5-7-9)10(13)15-17/h8-9,17H,4-7H2,1-3H3,(H2,13,15)(H,14,16) |
InChI Key |
YLQNRCQJGRQRBB-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products .
Scientific Research Applications
Chemistry: In synthetic chemistry, tert-butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclohexyl ring provides structural stability, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Target vs. Analog 1 : The amidoxime group in the target compound contrasts with the benzimidazolone in Analog 1. Benzimidazolones are synthesized via cyclization, whereas amidoximes typically require hydroxylamine coupling .
- Target vs. Analog 2 : The phenyl-oxazole-hexyl chain in Analog 2 introduces greater complexity and lipophilicity compared to the cyclohexyl-amidoxime in the target compound .
Solubility and Reactivity :
Stability and Functional Implications
- Boc Protection : All three compounds use the Boc group, ensuring amine stability during synthesis.
- Amidoxime Stability: The (Z)-configuration of the amidoxime in the target compound may influence its tautomeric equilibria and reactivity compared to non-conjugated analogs .
- Benzimidazolone vs. Amidoxime : The rigid benzimidazolone core in Analog 1 offers conformational stability, while the amidoxime’s flexibility allows diverse binding modes .
Biological Activity
tert-butyl N-{4-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a tert-butyl group, a carbamate moiety, and a cyclohexyl ring substituted with a hydroxycarbamimidoyl group, which may influence its interaction with biological targets.
- Molecular Formula : C₁₂H₁₈N₃O₃
- Molecular Weight : 230.29 g/mol
- CAS Number : 2137581-41-8
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of biologically active molecules. Research indicates that compounds with similar structures exhibit various biological activities, including enzyme inhibition and receptor modulation.
Preliminary studies suggest that the hydroxycarbamimidoyl group significantly affects the compound's binding affinity to biological targets, including enzymes and receptors. Modifications to this group can alter potency and selectivity, indicating its importance in drug design.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Similarity | Unique Aspects |
|---|---|---|---|
| Tert-butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | Hydroxymethyl group on cyclohexane | 1.00 | Different substitution pattern |
| Tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | Hydroxymethyl group on cyclohexane | 0.93 | Trans configuration |
| Tert-butyl (4-hydroxycyclohexyl)carbamate | Hydroxyl group on cyclohexane | 0.93 | Lacks hydroxycarbamimidoyl group |
| Tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | Aminomethyl instead of hydroxy group | 0.93 | Amino functionality |
This comparison highlights the unique functional groups present in this compound, which may contribute to its distinct biological activities.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has shown that modifications to the hydroxycarbamimidoyl moiety can enhance the binding affinity to specific enzymes, potentially leading to effective inhibitors for therapeutic applications.
- Pharmacological Evaluations : In vitro assays have indicated that compounds derived from this compound exhibit significant activity against various cancer cell lines, suggesting potential anti-cancer properties.
- Structure-Activity Relationship (SAR) : Ongoing SAR studies are exploring how different substitutions on the cyclohexyl ring affect biological activity, aiming to optimize the compound for higher efficacy and lower toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
